Cadmium fluoride

説明

Cadmium fluoride (CdF2) is a gray solid that does not dissolve in water very well . It is a mostly water-insoluble source of cadmium used in oxygen-sensitive applications, such as the production of metallic alloys . In extremely low concentrations (ppm), this and other fluoride compounds are used in limited medical treatment protocols .

Synthesis Analysis

Cadmium fluoride is prepared by the reaction of gaseous fluorine or hydrogen fluoride with cadmium metal or its salts, such as the chloride, oxide, or sulfate . It may also be obtained by dissolving cadmium carbonate in 40% hydrofluoric acid solution, evaporating the solution and drying in a vacuum at 150 °C . Another method of preparing it is to mix cadmium chloride and ammonium fluoride solutions, followed by crystallization .

Molecular Structure Analysis

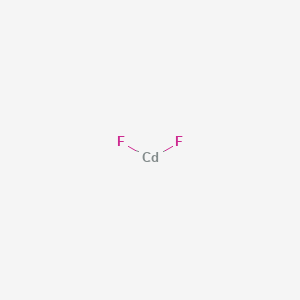

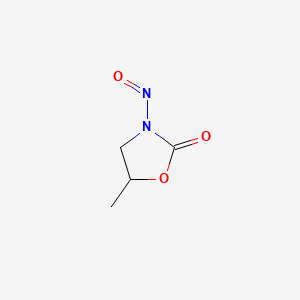

Cadmium fluoride molecule is formed by the cadmium cation Mg +2 and the fluoride anion F - . The cadmium fluoride lattice is isometric cubic, similar to the mineral fluorite (CaF2) .

Chemical Reactions Analysis

Interactions of cadmium fluoride with other metal fluorides have been studied . Two compound formation areas can be distinguished in the cation cumulative moment versus electronegativity diagram . Cadmium fluoride is an amphoteric compound in terms of the Lewis theory of acids and bases .

Physical And Chemical Properties Analysis

Cadmium fluoride is a grey to white, odorless crystalline solid . Its density is 6.33 g mL -1 . The melting point is 1110 ºC and its boiling point is 1749 ºC . It is poorly soluble in water, soluble in acid and insoluble in ethanol and ammonia .

科学的研究の応用

Fluorescent Probes

Cadmium fluoride is used in the development of fluorescent probes . These probes are powerful tools for cadmium detection due to their convenience, sensitivity, and bioimaging capability . They are of great significance in the fields of biology, environment, and medicine .

Sensor Development

Cadmium fluoride plays a crucial role in the development of sensors . For instance, a research group synthesized a probe by inserting an amide group into the 8-aminoquinoline fluorophore and a propargylamine chelating site . This probe displayed selective and distinct ratiometric fluorescence response to Zn2+ and Cd2+ .

Industrial and Agricultural Production

Cadmium, a heavy metal which exists widely in industrial and agricultural production, can induce a variety of diseases in organisms . Therefore, its detection, for which Cadmium fluoride is used, is of great significance .

Bioimaging

Cadmium fluoride is used in bioimaging due to the capabilities of the fluorescent probes . These probes help in the detection of cadmium, which is crucial in various fields .

Environmental Studies

In the field of environmental studies, Cadmium fluoride is used for the detection of cadmium, a heavy metal that exists widely in industrial and agricultural production . Its detection is important as it can induce a variety of diseases in organisms .

Plant Physiology

Cadmium stress can enhance or accelerate certain physiological and biochemical responses in plants, leading to an increase in chlorophyll content . Cadmium fluoride, being a compound of cadmium, can be used in related research .

Safety And Hazards

将来の方向性

Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment and medicine . Fluorescent probe has been a powerful tool for cadmium detection because of its convenience, sensitivity, and bioimaging capability . In the future, researchers hope to design cadmium fluorescent probes with higher selectivity, sensitivity and practicability .

特性

IUPAC Name |

difluorocadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEULQCPJDDSLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Cd]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdF2 | |

| Record name | cadmium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064878 | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless chunks; [MSDSonline] | |

| Record name | Cadmium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cadmium fluoride | |

CAS RN |

7790-79-6 | |

| Record name | Cadmium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)